molecular formula C13H16N2O B14252739 7-Oxotrideca-2,11-dienedinitrile CAS No. 326814-65-7

7-Oxotrideca-2,11-dienedinitrile

Cat. No.: B14252739
CAS No.: 326814-65-7
M. Wt: 216.28 g/mol
InChI Key: BQLANWFNFWQPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxotrideca-2,11-dienedinitrile is an organic compound with the molecular formula C₁₃H₁₆N₂O. It is characterized by the presence of a nitrile group and a conjugated diene system. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxotrideca-2,11-dienedinitrile typically involves the reaction of undec-1,10-dien-6-one with acrylonitrile in the presence of a catalyst. One common method involves the use of Hoveyda-Grubbs 2nd generation catalyst in dichloromethane under an inert atmosphere . The reaction proceeds through a cross-metathesis mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxotrideca-2,11-dienedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-Oxotrideca-2,11-dienedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxotrideca-2,11-dienedinitrile involves its interaction with molecular targets through its nitrile and diene groups. These functional groups can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Undeca-1,10-dien-6-one: A precursor in the synthesis of 7-Oxotrideca-2,11-dienedinitrile.

    Acrylonitrile: Another nitrile-containing compound with different reactivity and applications.

    2,2-di[3-(2-[1,3-dithiolan-2-ylidene]ethyl)]-1,3-dithiane: A compound with similar structural features but different chemical properties.

Uniqueness

This compound is unique due to its combination of nitrile and conjugated diene groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

326814-65-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

7-oxotrideca-2,11-dienedinitrile

InChI

InChI=1S/C13H16N2O/c14-11-7-3-1-5-9-13(16)10-6-2-4-8-12-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

BQLANWFNFWQPCH-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC#N)CC(=O)CCCC=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.